Ciclosporin V, also known as Cyclosporin Impurity E, is a cyclic peptide that is part of the larger family of ciclosporins, which are produced by the fungus Tolypocladium inflatum. This compound consists of 11 amino acids, including a single D-amino acid, which is relatively rare in nature. Ciclosporin V is structurally similar to ciclosporin A but differs in its amino acid composition and configuration, leading to variations in biological activity and pharmacological properties. It is primarily known for its role as an impurity in the production of ciclosporin A, which is widely used as an immunosuppressant in organ transplantation and autoimmune diseases .
Ciclosporin V exhibits immunosuppressive properties similar to those of ciclosporin A but with reduced potency. It primarily functions by inhibiting T-cell activation through:
The synthesis of Ciclosporin V can be achieved through several methods:
Interaction studies involving Ciclosporin V primarily focus on its binding affinity with cyclophilin proteins. These studies reveal:
Ciclosporin V shares structural similarities with several other compounds within the ciclosporin family. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Similarity | Biological Activity | Unique Properties |
---|---|---|---|
Ciclosporin A | High | Strong immunosuppressant | Most studied; widely used clinically |
Cyclosporine B | Moderate | Weaker than A | Less toxic but lower efficacy |
Cyclosporine C | Moderate | Similar to B | Different side effects profile |
Cyclosporine D | Moderate | Weaker than A | Less immunosuppressive activity |
Cyclosporine E | High | Similar to A | Impurity; limited clinical use |
Ciclosporin V stands out due to its role as an impurity rather than a primary therapeutic agent. Its unique amino acid composition may influence both its pharmacokinetic profile and biological interactions compared to other more established ciclosporins.
Ciclosporin V, also known as Cyclosporin Impurity E according to European Pharmacopoeia standards, possesses the molecular formula C₆₃H₁₁₃N₁₁O₁₂ [1] [2]. The compound exhibits a molecular weight of 1216.7 daltons, which differs from the parent cyclosporine compound [1] [3]. This molecular weight represents an increase compared to standard cyclosporine due to the structural modification involving the substitution of an aminobutyric acid residue [2].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₆₃H₁₁₃N₁₁O₁₂ | [1] [2] |
Molecular Weight | 1216.7 g/mol | [1] [3] |
CAS Registry Number | 108027-46-9 | [1] [2] |
Ciclosporin V maintains the fundamental cyclic undecapeptide structure characteristic of the cyclosporine family [2] [4]. The compound consists of eleven amino acid residues arranged in a macrocyclic configuration, forming a closed ring peptide structure [4]. The key structural difference from cyclosporine A lies in the substitution at position 1, where an aminobutyric acid (Abu) residue replaces the typical N-methylated amino acid [2] [4].
The International Union of Pure and Applied Chemistry name for Ciclosporin V is (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-15,30-diethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone [2]. The structural composition includes multiple methylated leucine residues, valine residues, and the distinctive N-methyl-(4R)-4-[(E)-but-2-enyl]-4-methyl-L-threonyl moiety [2].
The stereochemical configuration of Ciclosporin V involves twelve defined stereocenters distributed throughout the cyclic peptide backbone [5]. The compound exhibits absolute stereochemistry with specific chirality at each amino acid residue [5]. The presence of one E/Z center contributes to the conformational complexity of the molecule [5].
Conformational analysis reveals that Ciclosporin V can adopt multiple three-dimensional arrangements due to the flexibility inherent in the macrocyclic structure [6] [7]. The compound demonstrates chameleonic behavior, meaning it can assume different conformational states depending on environmental conditions [6] [7]. Research indicates that cyclosporine compounds exhibit closed, open, and very open conformations based on intramolecular hydrogen bonding patterns [7].
The amide bonds within the peptide backbone can undergo cis-trans isomerization, particularly at methylated amino acid positions [6] [7]. This isomerization contributes significantly to the conformational landscape of the molecule [6]. The structural flexibility allows the compound to adapt its shape for various molecular interactions while maintaining the core cyclic peptide framework [7].
Ciclosporin V exists as a crystalline solid under standard ambient conditions [2]. The compound appears as a white to off-white crystalline material [8]. The physical state reflects the characteristics typical of cyclosporine derivatives, which generally present as solid crystalline forms at room temperature [8] [9].
The crystalline nature of Ciclosporin V is attributed to the intermolecular forces operating between the cyclic peptide molecules [9]. The compound demonstrates hygroscopic properties, indicating a tendency to absorb moisture from the surrounding environment [8]. Storage recommendations specify maintenance at 2-8°C under refrigerated conditions to preserve physical stability [1] [3].
The solubility profile of Ciclosporin V demonstrates significant variation across different solvent systems [2] [10]. The compound exhibits good solubility in organic solvents including chloroform, diethyl ether, and methanol [2]. In contrast, aqueous solubility remains poor, with very limited dissolution in water-based systems [2] [10].
Solvent System | Solubility Characteristics | Reference |
---|---|---|
Chloroform | Soluble | [2] |
Diethyl Ether | Soluble | [2] |
Methanol | Soluble | [2] |
Hexane | Poorly soluble | [2] |
Water | Poorly soluble | [2] [10] |
The lipophilic character of Ciclosporin V contributes to its preferential dissolution in non-polar and moderately polar organic solvents [10]. The poor water solubility reflects the hydrophobic nature of the cyclic peptide structure, which contains numerous branched aliphatic side chains and methylated amino acid residues [10]. Temperature elevation significantly enhances solubility in appropriate solvent systems, providing improved dissolution characteristics at elevated temperatures [10] [11].
Ciclosporin V exhibits a melting point range of 149-152°C, consistent with related cyclosporine compounds [2]. The predicted boiling point reaches approximately 1297.9±65.0°C, indicating substantial thermal stability under normal processing conditions [2]. The density of the compound is estimated at 1.012±0.06 g/cm³, reflecting the compact nature of the cyclic peptide structure [2].
Thermodynamic Property | Value | Reference |
---|---|---|
Melting Point | 149-152°C | [2] |
Boiling Point (predicted) | 1297.9±65.0°C | [2] |
Density (predicted) | 1.012±0.06 g/cm³ | [2] |
Thermodynamic analysis reveals that Ciclosporin V maintains structural integrity across a wide temperature range [12] [9]. The compound demonstrates thermal stability characteristics similar to other cyclosporine derivatives, with decomposition occurring only at significantly elevated temperatures [12]. Calorimetric studies indicate that the crystalline form of Ciclosporin V undergoes phase transitions at specific temperature thresholds, reflecting changes in molecular organization within the solid state [9].
Ciclosporin V exhibits chemical reactivity patterns characteristic of cyclic peptides containing multiple amide bonds and tertiary amine functionalities [13] [14]. The compound demonstrates susceptibility to oxidative processes, particularly under conditions that promote reactive oxygen species formation [14] [15]. Research indicates that cyclosporine derivatives can undergo oxidative modifications at specific amino acid residues [16].
The reactivity profile includes potential for hydrolysis reactions at amide linkages under extreme pH conditions [17] [18]. However, the cyclic structure provides enhanced stability compared to linear peptides due to the constrained geometry that limits access to reactive sites [17]. Chemical stability studies demonstrate that Ciclosporin V maintains structural integrity under physiological pH conditions [19].
The compound shows reactivity toward metal ion coordination, particularly with calcium ions, which can induce conformational changes and affect the overall molecular structure [6]. This metal-binding capacity influences both the chemical behavior and conformational preferences of the molecule [6].
The functional group composition of Ciclosporin V encompasses multiple amide bonds, tertiary amines, hydroxyl groups, and aliphatic carbon chains [2] [4]. The peptide backbone contains eleven amide linkages that provide the primary structural framework [2]. Several N-methylated amino acid residues contribute tertiary amine functionalities throughout the molecule [2].
Functional Group Type | Quantity | Structural Role | Reference |
---|---|---|---|
Amide bonds | 11 | Peptide backbone | [2] |
Tertiary amines | 8 | N-methylated residues | [2] |
Hydroxyl groups | 1 | Side chain functionality | [2] |
Alkene bonds | 1 | Side chain unsaturation | [2] |
The presence of branched aliphatic side chains, particularly isobutyl and isopropyl groups, contributes to the hydrophobic character of the molecule [2]. A single hydroxyl group provides potential for hydrogen bonding interactions [2]. The alkene functionality in the side chain introduces geometric isomerism possibilities [2].
Chemical stability assessment of Ciclosporin V reveals dependence on environmental factors including temperature, pH, light exposure, and oxygen availability [19] [17] [18]. The compound demonstrates enhanced stability under refrigerated storage conditions (2-8°C) compared to ambient temperature storage [1] [3].
pH stability studies indicate that Ciclosporin V maintains chemical integrity within the neutral pH range (pH 6-8) [18]. Acidic conditions (pH < 4) can promote degradation reactions, while strongly alkaline conditions (pH > 10) may lead to hydrolytic breakdown of amide bonds [18]. The compound shows particular susceptibility to degradation under combined high temperature and extreme pH conditions [18].
Stability Parameter | Optimal Conditions | Degradation Risk | Reference |
---|---|---|---|
Temperature | 2-8°C | Elevated temperatures | [1] [3] |
pH Range | 6.0-8.0 | pH < 4 or pH > 10 | [18] |
Light Exposure | Protected from light | Photodegradation | [17] |
Oxygen Exposure | Inert atmosphere | Oxidative degradation | [16] |